molecular formula C14H19N3O3 B2751361 2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]cyclobutyl]acetic acid CAS No. 2220188-48-5

2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]cyclobutyl]acetic acid

Cat. No. B2751361
CAS RN: 2220188-48-5
M. Wt: 277.324
InChI Key: ZURCGKLUCUITBH-UHFFFAOYSA-N
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Description

“2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]cyclobutyl]acetic acid” is a chemical compound that is used for chemical probe synthesis . This trifunctional building block contains a light-activated diazirine, alkyne tag, and carboxylic acid synthetic handle .


Synthesis Analysis

The synthesis of this compound involves the use of a trifunctional building block that contains a light-activated diazirine, alkyne tag, and carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .


Molecular Structure Analysis

The empirical formula of this compound is C8H10N2O2 . The molecular weight is 166.18 . The structure of this compound includes a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically associated with its use as a chemical probe . The light-activated diazirine group can undergo a reaction when exposed to UV light, leading to covalent modification of a biological target .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 166.18 and an empirical formula of C8H10N2O2 . It is a liquid at room temperature .

Mechanism of Action

The mechanism of action of this compound is based on its ability to covalently modify a biological target when exposed to UV light . This is due to the presence of the light-activated diazirine group .

Future Directions

The future directions for the use of this compound could involve its application in chemical biology experiments . Its ability to covalently modify a biological target upon exposure to UV light makes it a valuable tool for studying biological systems .

properties

IUPAC Name

2-[3-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]cyclobutyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-2-3-5-14(16-17-14)6-4-12(18)15-11-7-10(8-11)9-13(19)20/h1,10-11H,3-9H2,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURCGKLUCUITBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCC(=O)NC2CC(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]cyclobutyl]acetic acid

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